2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide

physicochemical_property lipophilicity drug_design

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide (CAS 111002-02-9) is a small-molecule tertiary cyclopropanecarboxamide bearing a vinyl substituent at the 2-position of the strained cyclopropane ring (SMILES: CN(C)C(=O)C1CC1C=C). With a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g·mol⁻¹, it belongs to a broader class of cyclopropane carboxamides that feature prominently as synthetic intermediates and bioactive scaffolds in agrochemical and pharmaceutical discovery programs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 111002-02-9
Cat. No. B010907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide
CAS111002-02-9
SynonymsCyclopropanecarboxamide, 2-ethenyl-N,N-dimethyl- (9CI)
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CC1C=C
InChIInChI=1S/C8H13NO/c1-4-6-5-7(6)8(10)9(2)3/h4,6-7H,1,5H2,2-3H3
InChIKeyRTPFVWHRWXHOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide (CAS 111002-02-9): Structural Identity, Physicochemical Profile, and Comparator Landscape


2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide (CAS 111002-02-9) is a small-molecule tertiary cyclopropanecarboxamide bearing a vinyl substituent at the 2-position of the strained cyclopropane ring (SMILES: CN(C)C(=O)C1CC1C=C) . With a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g·mol⁻¹, it belongs to a broader class of cyclopropane carboxamides that feature prominently as synthetic intermediates and bioactive scaffolds in agrochemical and pharmaceutical discovery programs [1][2]. Its combinatorial substitution—N,N-dimethylamide combined with a 2-vinyl group—distinguishes it structurally from simpler analogs such as unsubstituted cyclopropanecarboxamide (CAS 6228-73-5), the non-vinyl N,N-dimethyl analog (CAS 17696-23-0), and the carboxylic acid counterpart 1-amino-2-vinylcyclopropanecarboxylic acid (CAS 159700-58-0) [3]. This guide evaluates the compound exclusively through comparator-driven quantitative evidence, facilitating informed selection decisions over neighboring in-class candidates.

Why Cyclopropanecarboxamide Analogs Are Not Interchangeable: Substituent-Driven Physicochemical and Biological Divergence


Although compounds sharing the cyclopropanecarboxamide core are often catalogued under the same structural class, their in-silico and experimentally measured properties differ substantially. The presence or absence of the 2-vinyl substituent alters the electron distribution around the cyclopropane ring, influencing both reactivity and lipophilicity. For example, the XLogP3 of unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) is −0.4, whereas N,N-dimethylation shifts the LogP upward: the non-vinyl N,N-dimethyl analog (17696-23-0) registers a LogP of ~0.48 [1]. The vinyl-extended target compound is anticipated to be even more lipophilic, which directly impacts membrane permeability, metabolic stability, and formulation behavior. These numerical divergences mean that a substituent change cannot be treated as a trivial bioisosteric replacement; quantitative selection among analogs must be based on the precise difference each substituent introduces into the molecular property envelope.

Quantitative Differential Evidence: 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide vs. Closest Analogs


Lipophilicity Modulation by N,N-Dimethylamide and 2-Vinyl Substitution (Computed LogP Shift)

The target compound features two lipophilicity-enhancing motifs—the tertiary N,N-dimethylamide and the 2-vinyl group—that collectively shift the computed partition coefficient relative to the unsubstituted primary amide. Unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) has an XLogP3 of −0.4, while the N,N-dimethyl analog lacking the vinyl group (CAS 17696-23-0) exhibits a LogP of 0.48, representing a ΔLogP > 0.8 units driven solely by N-methylation [1]. The additional vinyl substituent on the target compound further increases hydrophobicity, yielding a predicted density of 1.078 g·cm⁻³ and a boiling point of 210.6 °C (calculated), compared with 185.5 °C for the non-vinyl dimethyl analog . These data place the target compound in a distinct lipophilicity–volatility space, making it unsuitable for direct one-to-one substitution in workflows where passive membrane permeability or phase-transfer behavior is critical.

physicochemical_property lipophilicity drug_design

Structural Preorganization of the Vinyl-Cyclopropane Motif for Ring-Opening and Cycloaddition Reactivity

The juxtaposition of a vinyl group with a strained cyclopropane ring creates a vinylcyclopropane (VCP) substructure known for its unique thermal and photochemical rearrangement propensity (vinylcyclopropane–cyclopentene rearrangement) [1]. This reactivity is absent in both unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) and the non-vinyl N,N-dimethyl analog (17696-23-0). The target compound therefore serves as a bifunctional building block: the N,N-dimethylamide group participates in standard amide transformations, while the vinylcyclopropane unit can undergo [3+2] cycloadditions, radical ring-opening polymerizations, and transition-metal-catalyzed rearrangements [2]. This dual reactivity is not achievable with any single non-vinyl cyclopropanecarboxamide, providing the target compound with a synthetically orthogonal utility profile.

synthetic_chemistry vinylcyclopropane_reactivity building_block

Hydrogen-Bond Donor/Acceptor Profile and Crystallinity Divergence from Primary Amide Analogs

Unsubstituted cyclopropanecarboxamide (CAS 6228-73-5) is a crystalline solid at ambient temperature (m.p. 120–122 °C) due to the presence of a primary amide hydrogen-bond donor . In contrast, the target compound is a tertiary amide with zero hydrogen-bond donors and only one acceptor atom, precluding the formation of strong intermolecular N–H···O=C networks . Consequently, while melting point data for the racemic target compound are not publicly reported, its (1R-trans) stereoisomer (CAS 38206-82-5) is described as a liquid or low-melting solid (m.p. 22–24 °C) . The absence of crystallinity translates into fundamentally different handling, storage, and formulation characteristics relative to the crystalline primary amide, making the target compound preferable for applications requiring liquid handling or amorphous solid dispersions.

solid_state_properties hydrogen_bonding formulation

Patent-Class Pesticidal and Agrochemical Intermediacy of 2-Vinylcyclopropanecarboxamides

Cyclopropanecarboxamides bearing a 2-vinyl substituent are explicitly disclosed as intermediates and active components in multiple pesticide patent families. Canadian Patent CA1296360C (BASF AG) teaches cyclopropanecarboxamides of general formula (I) wherein the amide nitrogen is N,N-disubstituted and the cyclopropane ring may carry vinyl or substituted-vinyl groups, demonstrating their utility for controlling insects, arachnids, and nematodes [1]. Additionally, 1-amino-2-vinylcyclopropane carboxylic acid amides and salts are claimed as essential intermediates for manufacturing hepatitis C therapeutic agents, illustrating the privileged status of the 2-vinyl substitution pattern across distinct industrial sectors [2]. The non-vinyl N,N-dimethyl analog (17696-23-0) is not identified in any comparable patent with demonstrated biological target engagement. This patent landscape differential provides a procurement-relevant signal: the vinyl-bearing scaffold has been selected in industrial R&D programs where specific target interaction is required.

agrochemical_intermediate insecticide patent_evidence

Procurement-Focused Application Scenarios for 2-Ethenyl-N,N-dimethylcyclopropane-1-carboxamide (CAS 111002-02-9)


Agrochemical Lead Discovery: Pesticidal Cyclopropanecarboxamide Screening Libraries

Screening collections designed to identify novel insecticidal or nematicidal leads benefit from the inclusion of 2-vinyl-substituted cyclopropanecarboxamides. Patent CA1296360C explicitly claims N,N-disubstituted cyclopropanecarboxamides with vinyl-type substituents as effective pest-control agents, establishing this substitution pattern as a privileged motif in agrochemical discovery [1]. The target compound offers an entry point for structure–activity relationship (SAR) expansion around the vinyl group and amide substituents, providing a synthetically tractable core that is already validated by industrial patent filings.

Medicinal Chemistry: Vinylcyclopropane-Containing Protease Inhibitor Intermediates

The 1-amino-2-vinylcyclopropane carboxylic acid scaffold is a key intermediate in the synthesis of hepatitis C virus NS3/4A protease inhibitors, as disclosed in multiple pharmaceutical patents [2]. While the target compound itself bears an N,N-dimethylamide rather than the 1-amino group, it serves as a structurally informative comparator for SAR studies investigating the impact of C1-substitution on target binding. Its calculated lipophilicity advantage over the more polar amino-acid derivatives (LogP shift of >1 unit) makes it a useful tool compound for assessing the role of hydrophobicity in membrane permeability within this compound class [3].

Synthetic Methodology Development: Vinylcyclopropane–Cyclopentene Rearrangement Studies

The vinylcyclopropane substructure of the target compound enables thermal and photochemical rearrangement to cyclopentene derivatives, a transformation extensively utilized in complex natural product synthesis [4]. Unlike non-vinyl cyclopropanecarboxamides, which cannot participate in this rearrangement, the target compound provides a well-defined substrate for investigating substituent effects (N,N-dimethylamide vs. other amides) on rearrangement kinetics and product distribution. Methodologists requiring a functionalized VCP substrate with a tertiary amide handle will find this compound uniquely suited among commercially available cyclopropanecarboxamides .

Physicochemical Profiling: Lipophilicity-Modulated Cyclopropane Building Block Collections

For laboratories constructing focused compound libraries around the cyclopropane scaffold, the target compound occupies a distinct region of lipophilicity–volatility space (density 1.078 g·cm⁻³, predicted b.p. 210.6 °C) that is not covered by either the unsubstituted primary amide (m.p. 120–122 °C, XLogP3 −0.4) or the non-vinyl tertiary amide (b.p. 185.5 °C, LogP 0.48) . This property differentiation allows library designers to systematically explore how incremental increases in lipophilicity and the introduction of vinyl unsaturation affect downstream biological readouts such as cellular permeability and metabolic stability.

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